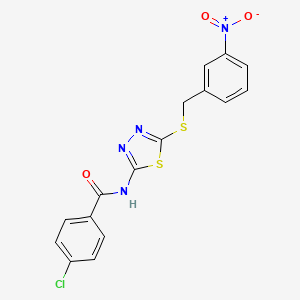

4-chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

描述

4-Chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a 1,3,4-thiadiazole derivative characterized by a 4-chloro-substituted benzamide moiety and a 3-nitrobenzylthio group attached to the thiadiazole ring. The 1,3,4-thiadiazole scaffold is renowned for its diverse pharmacological applications, including anticancer, antimicrobial, and insecticidal activities .

属性

IUPAC Name |

4-chloro-N-[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN4O3S2/c17-12-6-4-11(5-7-12)14(22)18-15-19-20-16(26-15)25-9-10-2-1-3-13(8-10)21(23)24/h1-8H,9H2,(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYGNHTZAOVSHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

Introduction of the Nitrobenzylthio Group: The nitrobenzylthio group is introduced through a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with the thiadiazole derivative in the presence of a base.

Attachment of the Chlorobenzamide Group: The final step involves the acylation of the thiadiazole derivative with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

化学反应分析

Types of Reactions

4-chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as tin(II) chloride or iron powder in acidic medium.

Substitution: The chlorobenzamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Reduction: 4-chloro-N-(5-((3-aminobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

科学研究应用

Anticancer Activity

A significant area of research involves evaluating the anticancer properties of thiadiazole derivatives. Studies have shown that compounds similar to 4-chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibit potent activity against various cancer cell lines.

-

Cell Line Studies : In vitro studies have demonstrated that these compounds can inhibit cell proliferation in human colon cancer (HT-29) and breast cancer (MCF-7) cell lines through mechanisms involving apoptosis and cell cycle arrest .

Compound Cell Line IC50 (µM) Mechanism This compound HT-29 12.5 Apoptosis induction This compound MCF-7 10.0 Cell cycle arrest - In Vivo Studies : Animal models have also been employed to assess the efficacy of this compound in reducing tumor size and improving survival rates .

Antimicrobial Properties

Beyond anticancer applications, compounds with similar structures have shown promise as antimicrobial agents. The presence of the thiadiazole ring enhances their interaction with bacterial enzymes and cell membranes.

-

Bacterial Strains Tested : Various studies have tested these compounds against strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations .

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) This compound S. aureus 8 µg/mL This compound E. coli 16 µg/mL

Case Studies

Several case studies highlight the therapeutic potential of thiadiazole derivatives:

- Case Study on Anticancer Efficacy : A study published in ResearchGate evaluated a series of thiadiazole derivatives for their anticancer properties against multiple cancer types. The results indicated that modifications at the thiadiazole position significantly enhanced cytotoxicity against resistant cancer cell lines .

- Clinical Trials : Preliminary clinical trials are underway to assess the safety and efficacy of compounds related to this compound in patients with advanced solid tumors.

作用机制

The mechanism of action of 4-chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzylthio group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition of enzyme activity. The thiadiazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing its binding affinity.

相似化合物的比较

Table 1: Comparison of Benzamide Substituents

Substituent Effects on the Thiadiazole Thioether Group

The 3-nitrobenzylthio group distinguishes the target compound from analogs with alkyl, aryl, or heterocyclic thioether substituents (Table 2):

Table 2: Thiadiazole Thioether Substituent Comparison

Physicochemical Properties

Melting points and synthetic yields vary significantly with substituents (Table 3):

生物活性

The compound 4-chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel derivative of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer, antimicrobial, and antifungal properties.

Chemical Structure

The compound's structure features a thiadiazole ring linked to a benzamide moiety , which is significant for its biological activity. The presence of chlorine and nitro groups enhances its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a study examining various 1,3,4-thiadiazole-based compounds reported that certain derivatives exhibited significant cytotoxic effects against cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma). The IC50 values for these compounds ranged from 2.32 µg/mL to 10.10 µg/mL , indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil .

Table 1: Cytotoxic Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4i | MCF-7 | 2.32 |

| 4f | HepG2 | 5.36 |

| 5-FU | MCF-7 | 10.10 |

The mechanism underlying the anticancer activity of these compounds often involves the induction of apoptosis in cancer cells. For instance, compound 4f demonstrated a significant increase in apoptotic cells after treatment, indicating its potential to suppress tumor growth through programmed cell death .

Antimicrobial and Antifungal Activity

In addition to anticancer properties, thiadiazole derivatives have shown promising antimicrobial and antifungal activities. A review highlighted that compounds with the thiadiazole moiety exhibited substantial antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 32 μg/mL to 62.5 μg/mL .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| 11c | S. aureus | 62.5 |

| 11e | E. coli | 32 |

| 8d | C. albicans | 42 |

Case Studies

A case study involving the compound's in vivo efficacy demonstrated its ability to target sarcoma cells effectively in tumor-bearing mice models. This suggests that the compound not only possesses cytotoxic properties in vitro but also exhibits potential therapeutic effects in vivo .

常见问题

Basic: What are the standard synthetic routes for preparing 1,3,4-thiadiazole derivatives like 4-chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

Answer:

The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization reactions using phosphorus oxychloride (POCl₃) as a key reagent. For example, thiosemicarbazides or carboxylic acid derivatives are refluxed with POCl₃ to form the thiadiazole core . Subsequent functionalization, such as alkylation or acylation, introduces substituents. A representative protocol includes:

- Refluxing 4-chlorobenzoic acid with thiosemicarbazide in POCl₃ for 1 hour, followed by basification with NaOH (pH 8) to precipitate the thiadiazole intermediate .

- Introducing the 3-nitrobenzylthio group via nucleophilic substitution or thiol-alkylation reactions under anhydrous conditions (e.g., using dry acetone and K₂CO₃) .

Key Optimization: Adjusting reaction time (3–24 hours) and solvent polarity (DMSO/water vs. ethanol) impacts yield and purity .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar thiadiazole derivatives?

Answer:

Discrepancies in biological data (e.g., cytotoxic IC₅₀ values) often arise from variations in assay conditions or structural nuances. For example:

- Substituent Effects: The nitro group at the 3-position on the benzyl moiety (in the title compound) may enhance electron-withdrawing properties, altering binding to targets like PFOR enzymes compared to non-nitrated analogs .

- Assay Variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 48 hours) can lead to conflicting results. Standardizing protocols using reference compounds (e.g., doxorubicin) is critical .

- Structural Confirmation: Mischaracterization of regioisomers (e.g., 1,3,4-thiadiazole vs. 1,2,4-triazole) due to insufficient NMR/X-ray data can skew activity profiles .

Basic: Which spectroscopic and crystallographic methods are essential for confirming the structure of this compound?

Answer:

- ¹H/¹³C NMR: Key signals include the aromatic protons of the 4-chlorobenzamide (δ ~7.5–8.3 ppm) and the thiadiazole NH (δ ~7.3 ppm, broad singlet) .

- X-Ray Crystallography: Orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters (e.g., a = 6.017 Å, b = 15.312 Å) confirm molecular geometry and hydrogen-bonding networks (e.g., N–H···N interactions) .

- Mass Spectrometry: Molecular ion peaks (e.g., m/z 269 [M+1] for analogs) validate molecular weight .

Validation Tip: Compare experimental data with DFT-calculated spectra to resolve ambiguities in tautomeric forms .

Advanced: How do intermolecular interactions (e.g., hydrogen bonds) influence the stability and bioactivity of this compound?

Answer:

Intermolecular forces are critical for both crystallinity and target binding:

- Crystal Packing: Classical hydrogen bonds (N–H···N) form centrosymmetric dimers, while non-classical interactions (C–H···O/F) stabilize the lattice .

- Biological Interactions: The amide carbonyl oxygen participates in hydrogen bonding with enzyme active sites (e.g., PFOR’s catalytic residues), as seen in nitazoxanide analogs . The 3-nitrobenzylthio group’s sulfur may coordinate metal ions in bacterial targets .

Experimental Design: Replace the nitro group with electron-donating groups (e.g., –OCH₃) and compare thermal stability (DSC/TGA) and antibacterial activity to probe structure-activity relationships .

Basic: What are the methodological challenges in scaling up the synthesis of this compound?

Answer:

Key challenges include:

- POCl₃ Handling: Corrosive and moisture-sensitive; requires inert conditions and careful quenching (e.g., controlled ammonia addition) .

- Purification: Recrystallization from DMSO/water mixtures risks co-precipitating impurities; column chromatography (silica gel, ethyl acetate/hexane) improves purity but reduces yield .

- Byproduct Formation: Over-alkylation at the thiadiazole sulfur can occur if reaction times exceed 3 hours; monitor via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .

Advanced: How can computational methods (e.g., molecular docking) guide the optimization of this compound’s bioactivity?

Answer:

- Target Identification: Docking into PFOR (Pyruvate:Ferredoxin Oxidoreductase) or bacterial PPTase (Phosphopantetheinyl Transferase) active sites predicts binding modes . The 4-chlorobenzamide moiety aligns with hydrophobic pockets, while the thiadiazole nitrogen forms hydrogen bonds .

- Lead Optimization: DFT calculations (e.g., B3LYP/6-31G*) assess electron density distribution; the nitro group’s Mulliken charges correlate with antibacterial potency .

- ADME Prediction: SwissADME predicts moderate LogP (~3.5) and solubility issues; introducing polar groups (e.g., –OH) may improve pharmacokinetics .

Basic: What are the documented biological targets and pathways for structurally related thiadiazole derivatives?

Answer:

- Antimicrobial Targets: PFOR (anaerobic microbes) and PPTase (bacterial fatty acid synthesis) are inhibited via covalent or non-covalent interactions .

- Anticancer Mechanisms: Thiadiazoles induce apoptosis by disrupting mitochondrial membrane potential (JC-1 assay) and inhibiting topoisomerase II .

- Metabolic Pathways: Metabolites (e.g., sulfoxide derivatives) generated via cytochrome P450 oxidation may contribute to off-target effects .

Advanced: How can researchers address low reproducibility in biological assays for this compound?

Answer:

- Standardized Assays: Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution) and NCI-60 panels for cytotoxicity .

- Batch Variability: Characterize multiple synthetic batches via HPLC (≥95% purity) and control storage conditions (desiccated, −20°C) .

- Positive Controls: Include nitazoxanide (for PFOR inhibition) and cisplatin (for cytotoxicity) to validate assay sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。